(4-fluoro-1H-indol-3-yl)methanamine
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Overview
Description
(4-fluoro-1H-indol-3-yl)methanamine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic substitution reaction where fluorine is introduced into the indole ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under acidic conditions . The resulting 4-fluoroindole is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group through a Mannich reaction .
Industrial Production Methods
Industrial production of (4-fluoro-1H-indol-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
(4-fluoro-1H-indol-3-yl)methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-fluoro-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The fluorine atom enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
(1-methyl-1H-indol-5-yl)methylamine: Contains a methyl group instead of a fluorine atom, leading to variations in reactivity and applications.
1H-Indole-6-methanamine:
Uniqueness
The presence of the fluorine atom at the 4-position in (4-fluoro-1H-indol-3-yl)methanamine makes it unique compared to other indole derivatives. This modification enhances its chemical stability, binding affinity, and selectivity for molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C9H9FN2 |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(4-fluoro-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H9FN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H,4,11H2 |
InChI Key |
WFGYASRKZGOMJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CN |
Origin of Product |
United States |
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